4-Methyl-2-pentanone-1,1,1,3,3-d5 4-Methyl-2-pentanone-1,1,1,3,3-d5 4-Methyl-2-pentanone-d5 is the isotope labelled analog of 4-Methyl-3-pentanone, a reactant used to synthesize 2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione.

Brand Name: Vulcanchem
CAS No.: 4840-81-7
VCID: VC21137118
InChI: InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3/i3D3,4D2
SMILES: CC(C)CC(=O)C
Molecular Formula: C₆H₇D₅O
Molecular Weight: 105.19 g/mol

4-Methyl-2-pentanone-1,1,1,3,3-d5

CAS No.: 4840-81-7

Cat. No.: VC21137118

Molecular Formula: C₆H₇D₅O

Molecular Weight: 105.19 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-pentanone-1,1,1,3,3-d5 - 4840-81-7

Specification

Description 4-Methyl-2-pentanone-d5 is the isotope labelled analog of 4-Methyl-3-pentanone, a reactant used to synthesize 2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione.

CAS No. 4840-81-7
Molecular Formula C₆H₇D₅O
Molecular Weight 105.19 g/mol
IUPAC Name 1,1,1,3,3-pentadeuterio-4-methylpentan-2-one
Standard InChI InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3/i3D3,4D2
Standard InChI Key NTIZESTWPVYFNL-IKISXXDZSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)C([2H])([2H])C(C)C
SMILES CC(C)CC(=O)C
Canonical SMILES CC(C)CC(=O)C

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